molecular formula C10H15ClO B8663701 (1S-trans)-2,2-Dimethyl-3-(2-methylprop-1-enyl)cyclopropanecarbonyl chloride CAS No. 26770-95-6

(1S-trans)-2,2-Dimethyl-3-(2-methylprop-1-enyl)cyclopropanecarbonyl chloride

Cat. No. B8663701
CAS RN: 26770-95-6
M. Wt: 186.68 g/mol
InChI Key: VNTCVNLNEOVBEE-JGVFFNPUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1S-trans)-2,2-Dimethyl-3-(2-methylprop-1-enyl)cyclopropanecarbonyl chloride is a useful research compound. Its molecular formula is C10H15ClO and its molecular weight is 186.68 g/mol. The purity is usually 95%.
BenchChem offers high-quality (1S-trans)-2,2-Dimethyl-3-(2-methylprop-1-enyl)cyclopropanecarbonyl chloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (1S-trans)-2,2-Dimethyl-3-(2-methylprop-1-enyl)cyclopropanecarbonyl chloride including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

26770-95-6

Product Name

(1S-trans)-2,2-Dimethyl-3-(2-methylprop-1-enyl)cyclopropanecarbonyl chloride

Molecular Formula

C10H15ClO

Molecular Weight

186.68 g/mol

IUPAC Name

(1S,3S)-2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropane-1-carbonyl chloride

InChI

InChI=1S/C10H15ClO/c1-6(2)5-7-8(9(11)12)10(7,3)4/h5,7-8H,1-4H3/t7-,8+/m0/s1

InChI Key

VNTCVNLNEOVBEE-JGVFFNPUSA-N

Isomeric SMILES

CC(=C[C@H]1[C@@H](C1(C)C)C(=O)Cl)C

Canonical SMILES

CC(=CC1C(C1(C)C)C(=O)Cl)C

Origin of Product

United States

Synthesis routes and methods I

Procedure details

In a 200 ml flask, there were charged (-)-trans-2,2-dimethyl-3-isobutenylcyclopropane-1-carboxylic acid (30.0 g) and toluene (70 g), and thionyl chloride (24.0 g) was added thereto from a dropping funnel at 70° to 80° C. over a period of 30 minutes with stirring. After completion of the addition, stirring was continued for an additional 2.5 hours at the same temperature. Thereafter, the reaction mixture was cooled to 0° C., and boron trichloride (0.94 g) was added thereto, followed by stirring for 30 minutes. Then, the catalyst was removed from the reaction mixture, the solvent was recovered by distillation, and the residue was distilled to obtain racemized 2,2-dimethyl-3-isobutenylcyclopropane-1-carboxylic acid chloride (28.6 g) having a boiling point of 55°-62° C./0.3 mmHg. The proportion of the optical isomers in the resulting product was determined by gas chromatography. The result was as follows: (+)-trans, 46.8%; (-)-trans, 46.8%; (+)-cis, 3.2%; (-)-cis, 3.2%.
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
24 g
Type
reactant
Reaction Step One
Quantity
70 g
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

In a 200 ml flask, there were charged (-)-trans-2,2-dimethyl-3-isobutenylcyclopropane-1-carboxylic acid chloride (30.0 g) and toluene (70 g). Thereafter, boron trichloride (0.94 g) was added thereto at 0° C. with stirring under a nitrogen atmosphere, and the reaction was carried out for 10 minutes. After removal of the catalyst, the toluene was recovered by distillation, and the residue was distilled to obtain racemized 2,2-dimethyl-3-isobutenylcyclopropane-1-carboxylic acid chloride (27.0 g) having a boiling point of 72°-78° C./2 mmHg. The proportion of the optical isomers in this product was determined by gas chromatography. The result was as follows: (+)-trans, 46.8%; (-)-trans, 46.7%; (+)-cis, 3.3%; (-)-cis, 3.2%.
Quantity
70 g
Type
solvent
Reaction Step One
Quantity
0.94 g
Type
catalyst
Reaction Step Two

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